molecular formula C9H6F2O B1310547 4,5-Difluoro-1-indanone CAS No. 628732-11-6

4,5-Difluoro-1-indanone

Cat. No. B1310547
M. Wt: 168.14 g/mol
InChI Key: FHKJIIXGCLYMCN-UHFFFAOYSA-N
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Description

4,5-Difluoro-1-indanone is a fluorinated derivative of indanone, a compound that forms the core structure of various pharmaceuticals and biologically active molecules. While the provided papers do not directly discuss 4,5-Difluoro-1-indanone, they do provide insights into the properties and synthesis of related fluorinated indanones, which can be extrapolated to understand the characteristics of 4,5-Difluoro-1-indanone.

Synthesis Analysis

The synthesis of fluorinated indanones, such as 5-trifluoromethyl-2-indanone, involves multiple steps including Knoevenagel condensation, Friedel-Crafts acylation, and asymmetric ring opening of epoxides . Similarly, the preparation of trifluoromethylated indanones can be achieved through Friedel-Crafts alkylation under superacidic conditions . These methods suggest that the synthesis of 4,5-Difluoro-1-indanone could potentially be carried out through analogous reactions, with appropriate modifications to introduce the difluoro groups at the 4 and 5 positions of the indanone ring.

Molecular Structure Analysis

The molecular structure of fluorinated indanones is characterized by the presence of a cyclopentene ring, which can adopt different conformations. For instance, 5-fluoro-1-indanone exhibits a planar cyclopentene ring in one molecule and a slightly distorted envelope conformation in another . The introduction of fluorine atoms can influence the geometry and electronic distribution within the molecule, which is crucial for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Fluorinated indanones participate in various chemical reactions, which are essential for their transformation into more complex molecules. The synthesis of gem-difluorinated indene derivatives from indanone involves a gem-difluorination step using bromine fluoride . This indicates that 4,5-Difluoro-1-indanone could also be a versatile intermediate for further chemical transformations, potentially through reactions involving its carbonyl group or the fluorinated carbon atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indanones are influenced by the presence of fluorine atoms. Fluorine imparts unique properties such as increased lipophilicity, bioavailability, and rapid uptake by biological systems . The crystal packing and bond distances, such as C-F and C=O, are also affected by fluorination, as seen in the structures of 5-fluoro-1-indanone and 2,2-dimethyl-5-fluoro-1-indanone . These properties are critical for the application of fluorinated indanones in medicinal chemistry and other fields.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 4,5-Difluoro-1-indanone and its derivatives have been synthesized through various techniques. For instance, 5-trifluoromethyl-2-indanone was synthesized from 4-trifluoromethyl benzaldehyde using steps like Knoevenagel condensation and Friedel-Crafts acylation, highlighting the compound's potential in diverse chemical syntheses (F. Qian, 2014).

Applications in Organic Chemistry

  • Role in Organic Reactions : 4,5-Difluoro-1-indanone derivatives are involved in various organic reactions. The intramolecular Ritter reaction of 1-indanone beta-ketoester derivatives illustrates their use in generating complex organic structures like tricyclic lactams (K. van Emelen et al., 2000).
  • Catalytic Properties : The compound shows different reactive pathways depending on the catalyst used, as seen in the oxidation or etherification of secondary benzylic alcohols (S. Bouquillon et al., 2000).

Photophysical Applications

  • Fluorescent Probes : 4,5-Difluoro-1-indanone derivatives have been utilized in developing fluorescent pH probes, which react to changes in acidity, demonstrating potential in biological and chemical sensing applications (Mukulesh Baruah et al., 2005).

Electronic and Solar Cell Applications

  • Electron Acceptors in Solar Cells : Derivatives of 4,5-Difluoro-1-indanone have been used in the development of electron acceptors for polymer solar cells, showing how fluorine substitution can enhance electron mobility and overall efficiency (Shuixing Dai et al., 2017).

Bioimaging and Photostability

  • Bioimaging Applications : Certain derivatives have shown potential as biological fluorescent probes due to their photostability and imaging contrast, underscoring their utility in bioimaging and medical diagnostics (Liutao Yang et al., 2015).

Molecular and Electronic-State Studies

  • Molecular Rotor for Viscosity Measurement : The compound has been used as a molecular rotor to measure cell viscosity, showcasing its application in understanding biological processes at a cellular level (M. Kuimova et al., 2008).
  • Photochemical Synthesis Control : It has been used to control selectivity in photochemical synthesis, such as in the synthesis of indanones, demonstrating its role in fine-tuning chemical processes (P. Štacko et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, “5-Fluoro-1-indanone”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,5-difluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKJIIXGCLYMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446351
Record name 4,5-DIFLUORO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-1-indanone

CAS RN

628732-11-6
Record name 4,5-DIFLUORO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,3-difluorocinnamic acid (2.8 g, 15.2 mol) (commercially available from Lancaster) (Intermediate TWENTY-1) in ethanol (100 mL) was hydrogenated with H2 (balloon) and 10% Pd/C (0.3 g) at rt for 16 h. The mixture was filtered through Celite® and the solvent was evaporated to give 3-(2,3-difluoro-phenyl)-propionic acid as a solid, 2.68 g (98%). A mixture of 3-(2,3-difluoro-phenyl)-propionic acid (2.7 g, 14.4 mmol) in CH2Cl2 at 0° C. was treated with oxalyl chloride (8.7 mL, 2 M in CH2Cl2) and a few drops of DMF. The reaction mixture was stirred for 2 h at rt. The solution was decanted from the dark colored residues and the solvent was removed under vacuum. The residue was dissolved in CH2Cl2 (20 mL) and added to a mixture of AlCl3 (1.92 g, 14.4 mmol) in CH2Cl2 (25 mL). The mixture was heated at 50° C. for 16 h. The entire mixture was poured into ice water. The aqueous phase was removed and extracted with CH2Cl2. The organic layers were combined, washed with sat. NaHCO3 solution, brine, and dried over Na2SO4, filtered, and evaporated to dryness. The residue was purified by chromatography on silica gel with 20% EtOAc:hexane to give 4,5-difluoro-indan-1-one (Intermediate TWENTY-2), 1.65 g (68%).
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